2-methyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone
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Overview
Description
2-methyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone is a complex organic compound with a unique structure that combines isoquinolinone and morpholino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone typically involves multi-step organic reactions. One common method includes the reaction of isoquinolinone derivatives with morpholino compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-[(2-morpholino)carbonyl]-1(2H)-isoquinolinone
- 2-methyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-quinolinone
- 2-methyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-pyridinone
Uniqueness
2-methyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone stands out due to its unique combination of isoquinolinone and morpholino groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H20N2O3 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-methyl-4-(2-phenylmorpholine-4-carbonyl)isoquinolin-1-one |
InChI |
InChI=1S/C21H20N2O3/c1-22-13-18(16-9-5-6-10-17(16)20(22)24)21(25)23-11-12-26-19(14-23)15-7-3-2-4-8-15/h2-10,13,19H,11-12,14H2,1H3 |
InChI Key |
YGEZCPOBAXONKU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCOC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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